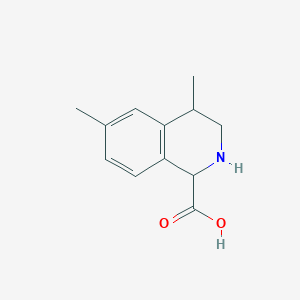

4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

描述

属性

IUPAC Name |

4,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-7-3-4-9-10(5-7)8(2)6-13-11(9)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJBYLYEOSOSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C2=C1C=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization suggests potential for industrial application, given the availability of starting materials and optimization of reaction conditions .

化学反应分析

Types of Reactions: 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

Synthetic Routes

The synthesis of 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various methods:

- Petasis Reaction : This reaction is often coupled with Pomeranz–Fritsch–Bobbitt cyclization to yield the desired compound efficiently.

- Biocatalytic Methods : Recent studies have explored the use of enzymes for the synthesis of this compound, enhancing selectivity and yield .

Medicinal Chemistry

This compound has shown promise in several therapeutic areas:

- Antiviral Activity : Similar compounds have been evaluated as inhibitors of viral polymerases, suggesting potential applications in treating viral infections such as influenza .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties through modulation of biochemical pathways .

- Anticancer Properties : Some studies have reported on the anticancer activities of related tetrahydroisoquinoline compounds, indicating a potential for developing new cancer therapies .

Biological Studies

The compound serves as a valuable tool in biological research:

- Enzyme Inhibitors : It is utilized in studying enzyme interactions and developing inhibitors for various biological targets .

- Receptor Ligands : The compound's structure allows it to act as a ligand for certain receptors, making it useful in pharmacological studies .

Industrial Applications

In industry, this compound is being explored for:

- Pharmaceutical Development : Its unique chemical structure makes it a candidate for developing new drugs targeting various diseases .

- Agrochemical Applications : The compound may also find use in formulating agrochemicals due to its biological activity against pests and pathogens .

Case Studies

Several case studies have documented the synthesis and application of this compound:

- A study demonstrated the synthesis of related tetrahydroisoquinolines using enzymatic methods that improved yield and selectivity while maintaining biological activity .

- Another investigation focused on the antiviral properties of tetrahydroisoquinoline derivatives against influenza virus polymerase inhibitors .

作用机制

The mechanism of action of 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

- 1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Uniqueness: 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

生物活性

4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (DMTHIQCA) is a member of the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, particularly in neurodegenerative disorders and cancer. This article reviews the biological activity of DMTHIQCA, supported by data tables and case studies.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.25 g/mol

- CAS Number : 2103614-58-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMTHIQCA. For instance, a study on structurally related compounds demonstrated that tetrahydroisoquinoline derivatives can inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. These compounds showed significant anti-proliferative effects in various cancer cell lines through apoptosis induction and caspase activation .

Table 1: Summary of Anticancer Studies Involving THIQ Derivatives

| Compound | Target Protein | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4,6-Dimethyl-Tetrahydroisoquinoline | Bcl-2 | 5.2 | Inhibition of anti-apoptotic signaling |

| 6,7-Dimethoxy-Tetrahydroisoquinoline | JAK2/STAT3 | N/A | Blockade of oncogenic pathways |

Neuroprotective Effects

The neuroprotective effects of DMTHIQCA are also noteworthy. Isoquinoline derivatives have been shown to exhibit protective properties against neurodegenerative diseases like Parkinson's and Alzheimer's. They function as inhibitors of catechol-O-methyltransferase (COMT), thereby enhancing the levels of catecholamines in the brain .

Table 2: Neuroprotective Studies on Isoquinoline Derivatives

| Compound | Disease Model | Effect | Reference |

|---|---|---|---|

| DMTHIQCA | Parkinson’s Disease | Neuroprotection | |

| 6,7-Dimethoxy-Tetrahydroisoquinoline | Alzheimer’s Disease | Reduced neuroinflammation |

Case Studies

A notable case study investigated the effects of DMTHIQCA on colorectal carcinoma induced by dimethylhydrazine in Wistar rats. The treatment with DMTHIQCA resulted in significant reductions in tumor size and improvements in oxidative stress markers. Histopathological examinations revealed a protective effect against tumorigenesis, corroborated by ELISA and gene expression analyses .

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do they compare in terms of yield and stereochemical control?

- Answer : The compound is synthesized via multi-step routes involving key intermediates like chiral oxazinones. The Petasis reaction with boronic acids and glyoxylic acid, followed by Pomeranz–Fritsch–Bobbitt cyclization , is a common approach. For example, enantiopure synthesis uses (R)-phenylglycinol-derived acetals to achieve diastereoselectivity .

- Comparison Table :

| Method | Key Steps | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Petasis + Cyclization | Boronic acid coupling, ring closure | 45–60 | High diastereoselectivity |

| Traditional Alkylation | Alkyl halide substitution | 30–40 | Racemic mixture |

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

- Answer :

- NMR : H and C NMR confirm regiochemistry (e.g., methoxy group positions at C4/C6) and stereochemistry (e.g., axial vs. equatorial substituents) .

- HPLC : Chiral columns (e.g., Chiralpak® IA) resolve enantiomers using hexane:isopropanol gradients.

- HRMS : Validates molecular formula (e.g., CHNO) with <2 ppm error .

Advanced Research Questions

Q. How can diastereoselectivity challenges in synthesizing 4,6-dimethyl-THIQ derivatives be systematically addressed?

- Answer :

- Chiral Auxiliaries : Use (R)-phenylglycinol to form rigid oxazinone intermediates, enforcing desired stereochemistry during cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve transition-state alignment in Petasis reactions.

- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions (e.g., temperature, catalyst loading) .

Q. What experimental strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Answer :

- Analog Synthesis : Vary substituents (e.g., methyl → ethyl at C4/C6) to assess steric/electronic effects.

- Biological Assays :

- Anti-proliferative Activity : MTT assays in cancer cell lines (e.g., HT-29 colorectal) .

- Receptor Binding : Radioligand displacement studies (e.g., μ-opioid receptor affinity via H-DAMGO competition) .

- Table : Biological Activity Profile

| Derivative | IC (μM, HT-29) | μ-Opioid Binding (% inhibition) |

|---|---|---|

| 4,6-Dimethyl-THIQ | 12.3 ± 1.2 | 78% at 10 μM |

| 4-Methyl Analog | 45.6 ± 3.8 | 32% at 10 μM |

Q. How should researchers resolve contradictions in reported biological activity data across studies (e.g., varying IC values)?

- Answer :

- Methodological Audit : Compare assay conditions (e.g., cell passage number, serum concentration) that may alter potency .

- Theoretical Frameworks : Link discrepancies to differences in ligand-receptor conformational dynamics (e.g., allosteric vs. orthosteric binding) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to harmonize data from multiple sources, controlling for variables like solvent (DMSO vs. ethanol) .

Methodological Design & Data Analysis

Q. What computational tools are recommended for predicting the physicochemical properties and stability of this compound?

- Answer :

- ADMET Prediction : SwissADME or QikProp estimate logP (2.1 ± 0.3), aqueous solubility (-3.2 logS), and metabolic stability .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis-prone sites (e.g., ester groups) .

Q. How can researchers optimize reaction scalability while maintaining enantiopurity in large-scale synthesis?

- Answer :

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) during cyclization steps.

- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to enhance enantiomeric excess (ee >98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。